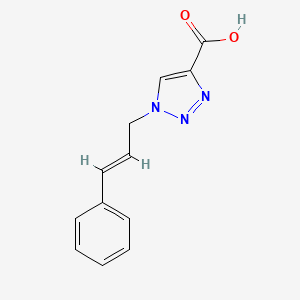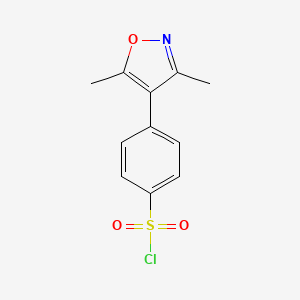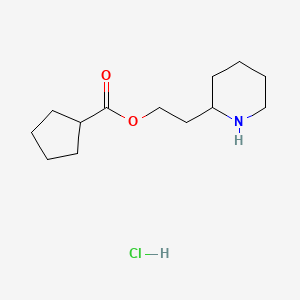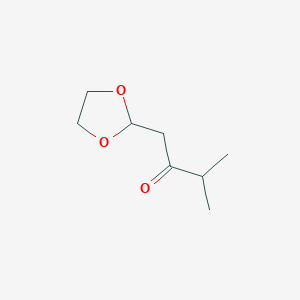
1-シンナミル-1H-1,2,3-トリアゾール-4-カルボン酸
説明
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬研究
トリアゾール環はペプチド結合との類似性から、創薬における重要なファーマコフォアです。「1-シンナミル-1H-1,2,3-トリアゾール-4-カルボン酸」は、潜在的な治療効果を持つ新規化合物の合成に使用できます。 その構造は、さまざまな酵素や受容体との結合に適しており、抗菌性、抗ウイルス性、抗炎症特性を持つ新しい薬剤の開発のための貴重な足場となっています .
生体複合化学
この化合物は、生体複合戦略で使用することができ、薬物、プローブ、またはその他の分子を特定の生物学的標的に付着するためのリンカー分子として機能します。 トリアゾール環は、生体分子と安定な複合体を形成することができ、標的薬物送達システムや診断アッセイに役立ちます .
材料科学
材料科学の分野では、「1-シンナミル-1H-1,2,3-トリアゾール-4-カルボン酸」は、ユニークな特性を持つ新しい材料の開発に貢献できます。ポリマーへの組み込みにより、熱安定性と機械的強度が向上します。 さらに、耐食性のあるコーティングの新しい作成に使用できます .
超分子化学
トリアゾール部分は、超分子集合体において不可欠な水素結合とπ-π相互作用に参加する能力で知られています。 この化合物は、分子認識、触媒作用、自己修復材料などの特定の機能を持つ複雑な構造を構築するために使用できます .
農薬化学
トリアゾール誘導体は、農業にも応用されています。それらは、成長調節剤または殺菌剤として作用する化合物に合成できます。 「1-シンナミル-1H-1,2,3-トリアゾール-4-カルボン酸」は、そのような農薬の前駆体となり、作物の保護と収量増加に貢献します .
蛍光イメージング
トリアゾールコアは蛍光を発するように機能化することができ、イメージングアプリケーションに役立ちます。 「1-シンナミル-1H-1,2,3-トリアゾール-4-カルボン酸」に蛍光基を付着することにより、研究者は特定の条件下で発光するプローブを作成できます。これにより、生物学的プロセスの可視化が促進されます .
作用機序
Target of Action
The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds . .
Mode of Action
The mode of action of 1,2,3-triazoles generally involves interactions with biological targets, but the specifics depend on the exact structure of the compound and the target itself
Biochemical Pathways
1,2,3-triazoles can be involved in a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazoles can vary widely depending on their specific structures
Result of Action
The results of the action of 1,2,3-triazoles can range from therapeutic effects in the case of drugs to various biological effects in the case of experimental compounds
Action Environment
The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds
生化学分析
Biochemical Properties
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid and these enzymes can lead to altered metabolic pathways and drug interactions . Additionally, this compound may bind to other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to modulate the activity of kinases, which are key regulators of cell signaling pathways . By affecting these pathways, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can alter cell proliferation, differentiation, and apoptosis. Furthermore, this compound may influence the expression of specific genes, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with various biomolecules. This compound can bind to enzymes, inhibiting or activating their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can interact with nucleic acids, affecting their stability and function. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Additionally, long-term exposure to 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may result in cumulative effects on cellular function, such as altered gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it may cause toxic or adverse effects, such as liver toxicity and altered metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is effective without causing significant toxicity.
Metabolic Pathways
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and changes in metabolite levels . Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may affect other metabolic pathways, such as those involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are crucial for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, triazole derivatives have been reported to bind to plasma proteins, affecting their distribution and bioavailability. Additionally, the transport of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid across cell membranes can be mediated by specific transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize to the nucleus, where they can interact with nucleic acids and influence gene expression. Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may localize to other organelles, such as mitochondria, affecting their function and metabolic activity.
特性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKGAZERGCEME-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)




![cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1465859.png)


![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)


(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)

